molecular formula C6H9ClO2S B13217706 Bicyclo[3.1.0]hexane-2-sulfonyl chloride

Bicyclo[3.1.0]hexane-2-sulfonyl chloride

Cat. No.: B13217706
M. Wt: 180.65 g/mol
InChI Key: GOMVUZADOTZKOC-UHFFFAOYSA-N
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Description

Bicyclo[310]hexane-2-sulfonyl chloride is a chemical compound characterized by its bicyclic structure, which includes a three-membered ring fused to a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.0]hexane-2-sulfonyl chloride can be synthesized through a series of chemical reactions involving cyclopropenes and aminocyclopropanes. One common method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation . This reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of photoredox catalysts and controlled irradiation conditions are crucial for achieving efficient production .

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexane-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Biological Activity

Bicyclo[3.1.0]hexane-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity associated with this compound, highlighting its reactivity, interactions with biological targets, and implications for therapeutic applications.

Structural Characteristics

This compound is characterized by a bicyclic structure that includes a sulfonyl chloride functional group at the second carbon position. This structural arrangement contributes to its reactivity, allowing it to interact with various biological molecules, including proteins and enzymes.

Structural Feature Description
Bicyclic FrameworkTwo fused cyclopropane rings
Functional GroupSulfonyl chloride at C2

The sulfonyl chloride group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications that significantly alter enzyme activity and protein function, suggesting potential applications in drug design and development.

Key Reactions

  • Covalent Bond Formation: The sulfonyl chloride can react with amines and alcohols, leading to the formation of sulfonamides and other derivatives.
  • Enzyme Inhibition: Studies indicate that bicyclo[3.1.0]hexane derivatives can inhibit specific enzymes, thereby influencing metabolic pathways.

Biological Activity Studies

Recent research has focused on the biological activity of bicyclo[3.1.0]hexane derivatives, particularly their role as ligands for various receptors.

Case Study: Adenosine A3 Receptor Ligands

A study explored bicyclo[3.1.0]hexane-based nucleosides as ligands for the adenosine A3 receptor (A3AR), which is implicated in inflammation and cancer treatment. The most potent derivative exhibited a Ki value of 0.38 μM, demonstrating moderate affinity for A3AR and high selectivity over other receptor subtypes .

Interaction with Biological Targets

The interactions of this compound with biological targets have been characterized through various assays:

  • Radioligand Binding Studies: These studies evaluate the binding affinities of synthesized derivatives to receptors.
  • Functional Assays: Testing for off-target effects in assays related to P2Y receptors demonstrated specificity of certain derivatives .

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of biologically active compounds.

Potential Therapeutic Uses

  • Inflammation and Cancer Treatment: Due to its selective interaction with A3AR, compounds derived from bicyclo[3.1.0]hexane may be developed as therapeutic agents targeting inflammatory conditions and cancers.
  • Drug Development: The reactivity of the sulfonyl chloride group makes it a valuable building block for synthesizing new drug candidates.

Properties

Molecular Formula

C6H9ClO2S

Molecular Weight

180.65 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-2-sulfonyl chloride

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)6-2-1-4-3-5(4)6/h4-6H,1-3H2

InChI Key

GOMVUZADOTZKOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)S(=O)(=O)Cl

Origin of Product

United States

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